5-Bromo-2-chloro-1,6-naphthyridine
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Overview
Description
5-Bromo-2-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with bromine and chlorine substituents at the 5 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method is the halogenation of 1,6-naphthyridine derivatives. For instance, the bromination and chlorination of 1,6-naphthyridine can be achieved using bromine and chlorine sources under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-chloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the naphthyridine core .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-chloro-1,7-naphthyridine
- 6-Bromo-2-chloro-1,8-naphthyridine
- 1,5-Naphthyridine derivatives
Uniqueness
5-Bromo-2-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and biological activity compared to other naphthyridine derivatives. For instance, the presence of bromine and chlorine at the 5 and 2 positions, respectively, can influence its binding affinity to biological targets and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C8H4BrClN2 |
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Molecular Weight |
243.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-8-5-1-2-7(10)12-6(5)3-4-11-8/h1-4H |
InChI Key |
IIWAPTCOKNTMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2)Br)Cl |
Origin of Product |
United States |
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